2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-11-3-4-12(13(7-11)22-2)15(20)18-10-8-16-14-5-6-17-19(14)9-10/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOCJGHZYJVULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 2,4-dichloropyrimidine under basic conditions.
Attachment of the Benzamide Moiety: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with 2,4-dimethoxybenzoic acid or its derivatives in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibit significant anticancer activity. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines, including ovarian and breast cancer cells. Studies have reported that it can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and tumor growth .
- Mechanism of Action : The mechanism often involves inducing apoptosis and altering cell cycle progression in cancer cells. Molecular docking studies suggest strong binding affinities to target proteins, indicating effective interactions at the molecular level .
Dual Kinase Inhibition
A notable study focused on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study evaluated the compounds for their dual inhibition potential towards CDK2 and TRKA kinases. Results demonstrated:
- Compounds exhibited IC50 values comparable to established inhibitors (e.g., ribociclib and larotrectinib), highlighting their potential as effective anticancer agents .
- The derivatives showed broad-spectrum anticancer activity across various human cancer types, achieving significant growth inhibition percentages in multiple cell lines tested by the National Cancer Institute (NCI) .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of cell signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
Structural Planarity and Binding Interactions
The pyrazolo[1,5-a]pyrimidine scaffold’s planarity is critical for kinase inhibition. highlights that the H-bond between the benzamide’s NH and the pyrimidine’s nitrogen enforces planarity, optimizing interactions with hydrophobic kinase pockets. The 2,4-dimethoxy groups may further stabilize this conformation through steric or electronic effects . In contrast, bulkier substituents (e.g., diazenyl groups in compound 2a ) could reduce planarity, diminishing binding affinity.
Kinase Inhibition :
- TTK Inhibition : Pyrazolo[1,5-a]pyrimidines with polar groups in hydrophobic regions (e.g., methoxy) retain inhibitory potency while improving physicochemical properties . The target compound’s dimethoxy groups may align with this strategy.
- DDR1 Specificity : The 7rh benzamide (a structural analog) demonstrates selective DDR1 inhibition due to its ethynyl linker, which is absent in the target compound . This suggests that substituent position and linker type significantly influence kinase specificity.
Cytotoxicity: Compounds like 10a–c (), featuring cyano and methoxyphenyl groups, exhibit cytotoxicity against cancer cells. The target compound’s dimethoxy groups may confer similar activity, though direct comparisons require empirical data.
Physicochemical Properties
Biological Activity
2,4-Dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The structural characteristics of this compound include a benzamide core with two methoxy groups and a pyrazolo[1,5-a]pyrimidine moiety, which contribute to its biological activities.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, disrupting critical cell signaling pathways essential for tumor growth and survival. This inhibition can lead to apoptosis and reduced cell proliferation, making it a promising candidate for anticancer therapy.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines. Below is a summary of its biological activities:
| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 (breast cancer) | 3.79 | Kinase inhibition |
| SF-268 (glioma) | 12.50 | Apoptosis induction | |
| NCI-H460 (lung cancer) | 42.30 | Disruption of cell signaling |
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:
- Anticancer Efficacy :
- Kinase Inhibition :
-
Structure-Activity Relationship (SAR) :
- Research into structural modifications of pyrazolo[1,5-a]pyrimidines revealed that specific substitutions could enhance anticancer activity. The presence of methoxy groups at positions 2 and 4 on the benzene ring was found to improve potency against several cancer cell lines while reducing toxicity towards normal cells .
Q & A
Q. Advanced Research Focus
- Kinase selectivity panels : Compounds like 7rh exhibit IC50 = 6.8 nM for DDR1 vs. >10,000 nM for DDR2, Bcr-Abl, and c-Kit . Selectivity scores (S35 = 0.035, S10 = 0.008) are calculated from kinase profiling across 455 targets .
- Kd measurements : Surface plasmon resonance (SPR) confirms 7rh binds DDR1 with Kd = 0.6 nM .
- Cellular assays : SRB or MTT assays quantify anti-proliferative effects in DDR1-high cancer cells (e.g., MCF7), with IC50 values <1 µM .
How are pharmacokinetic (PK) properties optimized for oral bioavailability in pyrazolo[1,5-a]pyrimidine-based DDR1 inhibitors?
Q. Advanced Research Focus
- LogP optimization : Balancing hydrophobicity (e.g., ethynylbenzamide substituents) improves membrane permeability .
- Metabolic stability : Microsomal assays identify vulnerable sites (e.g., methoxy groups), guiding structural modifications .
- In vivo PK studies : Compounds like 7rh achieve 67.4% oral bioavailability in rodent models, with t1/2 >4 hours .
What experimental designs evaluate synergistic effects of combining DDR1 inhibitors with other targeted therapies?
Q. Advanced Research Focus
- Combination Index (CI) analysis : CalcuSyn software quantifies synergy (CI <1) in dose-response matrices. For example, 7rh + palbociclib (CDK4/6 inhibitor) shows CI = 0.3–0.5 in PIK3CA-mutant cells .
- Apoptosis assays : Flow cytometry detects enhanced caspase-3 activation when DDR1 inhibitors (e.g., 7rh) are combined with SFK inhibitors (e.g., dasatinib) .
- In vivo xenografts : Tumor volume reduction >70% is observed with combination therapy vs. monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
